molecular formula C9H10BrFO B12957559 1-(4-Bromo-2-fluoro-3-methylphenyl)ethan-1-ol

1-(4-Bromo-2-fluoro-3-methylphenyl)ethan-1-ol

Cat. No.: B12957559
M. Wt: 233.08 g/mol
InChI Key: NSLYPGSUQCWPNV-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluoro-3-methylphenyl)ethan-1-ol is an organic compound characterized by the presence of bromine, fluorine, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluoro-3-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluoro-3-methylbenzene.

    Grignard Reaction: The 4-bromo-2-fluoro-3-methylbenzene is reacted with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent.

    Addition Reaction: The Grignard reagent is then reacted with acetaldehyde to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluoro-3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under appropriate conditions.

Major Products Formed

    Oxidation: 1-(4-Bromo-2-fluoro-3-methylphenyl)ethanone.

    Reduction: 1-(4-Fluoro-3-methylphenyl)ethan-1-ol.

    Substitution: 1-(4-Amino-2-fluoro-3-methylphenyl)ethan-1-ol.

Scientific Research Applications

1-(4-Bromo-2-fluoro-3-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluoro-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-fluorophenyl)ethan-1-ol: Similar structure but lacks the methyl group.

    1-(4-Bromo-3-methylphenyl)ethan-1-ol: Similar structure but lacks the fluorine atom.

    1-(4-Fluoro-3-methylphenyl)ethan-1-ol: Similar structure but lacks the bromine atom.

Uniqueness

1-(4-Bromo-2-fluoro-3-methylphenyl)ethan-1-ol is unique due to the simultaneous presence of bromine, fluorine, and a methyl group on the phenyl ring. This combination of substituents can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

1-(4-bromo-2-fluoro-3-methylphenyl)ethanol

InChI

InChI=1S/C9H10BrFO/c1-5-8(10)4-3-7(6(2)12)9(5)11/h3-4,6,12H,1-2H3

InChI Key

NSLYPGSUQCWPNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)C(C)O)Br

Origin of Product

United States

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